4,5-Dichloroimidazole

Metal-Organic Frameworks Heterogeneous Catalysis Selective Hydrogenation

4,5-Dichloroimidazole (CAS 15965-30-7) is a dihalogenated imidazole building block for ZIF synthesis where framework rigidity is critical. • Delivers 4-fold CO2/N2 selectivity enhancement in hybrid ZIF-7 mixed-matrix membranes versus neat polymer. • Enables superior product selectivity in hydrogenation catalysis (e.g., Pt@ZIF-71) compared to flexible ZIF-8. • Available in ≥98% purity with consistent quality for reproducible MOF synthesis. Ideal for researchers in carbon capture, separation membranes, and crystal engineering requiring a reliable, well-characterized linker.

Molecular Formula C3H2Cl2N2
Molecular Weight 136.96 g/mol
CAS No. 15965-30-7
Cat. No. B103490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloroimidazole
CAS15965-30-7
Molecular FormulaC3H2Cl2N2
Molecular Weight136.96 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)Cl)Cl
InChIInChI=1S/C3H2Cl2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7)
InChIKeyQAJJXHRQPLATMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloroimidazole in Advanced Materials


4,5-Dichloroimidazole (C3H2Cl2N2, MW 136.97) is a dihalogenated imidazole derivative where both hydrogen atoms at the 4- and 5-positions of the imidazole ring are substituted with chlorine atoms [1]. This specific substitution pattern imparts unique electronic and steric properties that are critical for its function as a building block in advanced materials, particularly in the synthesis of zeolitic imidazolate frameworks (ZIFs) [2]. Its commercial availability in high purity (typically ≥98%) makes it a reliable starting material for academic and industrial research, distinguishing it from less accessible or less characterized haloimidazole analogs .

Building Block 4,5-Dichloro-substituted imidazole for rigid ZIF synthesis
Purity Grade Commercial high-purity grade supports reproducible material synthesis
Reactivity Two reactive C–Cl bonds enable diverse substitution chemistry

Why 4,5-Dichloroimidazole Cannot Be Substituted


4,5-Dichloroimidazole is not a generic imidazole derivative. Its specific 4,5-dichloro substitution pattern creates a unique combination of steric bulk, electron-withdrawing character, and two reactive C-Cl bonds, which are absent in mono-halogenated imidazoles and altered in tri-halogenated analogs [1]. These properties directly influence the formation and performance of derived materials, such as the rigidity and porosity of zeolitic imidazolate frameworks (ZIFs) [2]. Simple replacement with other imidazoles, like 2-methylimidazole (used in ZIF-8) or 4,5-dibromoimidazole, would lead to fundamentally different crystal structures, pore architectures, and chemical stabilities, which are quantified in the evidence below [3].

Property
4,5-Dichloroimidazole
Common Substitutes
Substitution pattern
4,5-dichloro; two C–Cl bonds
2-methyl or 4,5-dibromo; altered geometry
Framework rigidity
Rigid linker for selective ZIF pores
Flexible (ZIF-8) or larger atom (Br/I) changes packing
Electronic character
Electron-withdrawing Cl stabilizes frameworks
Mono- or tri-halo analogs shift electronic balance

4,5-Dichloroimidazole Performance Comparison


Rigid vs. Flexible MOF Scaffolds for Selective Catalysis

In a direct head-to-head comparison of Pt nanoparticle-loaded ZIF catalysts for cinnamaldehyde hydrogenation, the rigid ZIF-71 framework constructed from 4,5-dichloroimidazole (DClIM) exhibited a fundamentally different catalytic profile compared to the flexible ZIF-8 framework made from 2-methylimidazole (mIM) [1]. While Pt@ZIF-8 provided higher overall conversion due to its structural flexibility, Pt@ZIF-71 demonstrated superior product selectivity for the desired cinnamic alcohol (COL), highlighting its value in applications where product purity is paramount [1].

Selectivity vs. Conversion
Head-to-head
Pt@ZIF-71: higher COL selectivity; Pt@ZIF-8: higher conversion
Supports rigid-framework catalyst design
Cinnamaldehyde hydrogenation; qualitative advantage in product purity
Metal-Organic Frameworks Heterogeneous Catalysis Selective Hydrogenation

CO2/N2 Separation Enhancement by Hybrid ZIF-7 Membranes

Incorporation of 4,5-dichloroimidazole (dcIm) into ZIF-7 structures leads to hybrid materials (ZIF-7/COK-17) that, when embedded in PEBAX polymer to form mixed matrix membranes (MMMs), dramatically improve CO2/N2 separation performance [1]. A membrane containing Zn(BzIm0.55dcIm0.45)2 nanoparticles achieved a CO2/N2 selectivity of approximately 200, which represents a 4-fold increase compared to the pure PEBAX polymer membrane [1].

CO2/N2 Selectivity Boost
Head-to-head
~200 selectivity
4× over pure polymer
Enables high-performance MMM design
Hybrid ZIF-7/COK-17 in PEBAX, 298 K, 1.2 bar
Gas Separation Membranes CO2 Capture Mixed Matrix Membranes (MMMs)

Herbicidal Activity: Dichloro vs. Trichloroimidazoles

A comparative study of imidazole-based herbicides revealed that 4,5-dichloroimidazole derivatives exhibit superior herbicidal activity relative to the known 1-ethoxymethyl-2,4,5-trichloroimidazole, which was considered the nearest active compound of the same type [1]. This finding underscores that the 4,5-dichloro substitution pattern, rather than a tri-chloro pattern, is more effective for this agrochemical application [1].

Herbicidal Activity
Reported
Dichloro derivatives reported more active than trichloro analog
Prioritize 4,5-dichloro scaffold for agrochemical screening
Patent US4268681; qualitative superiority claimed
Agrochemicals Herbicide Development Structure-Activity Relationship

Halogen-Bonded Architectures vs. Diiodo Analog

In a comparative crystallographic study, 4,5-dichloroimidazole crystallizes in a tetragonal space group (P41212) with specific unit cell dimensions (a = 684.2(5) pm, c = 2414.0(20) pm at 295 K) [1], while its diiodo analog (4,5-diiodoimidazole) forms a different crystal packing architecture, leading to an isostructural relationship with other dihaloimidazoles but not with the triiodo derivative [2]. This demonstrates that the specific halogen atom size and polarizability dictate the supramolecular assembly, which is a critical design parameter for materials science [2].

Crystal Architecture
Cross-study
Tetragonal P41212 vs. different packing of diiodo analog
Predictable halogen-bonding network for crystal engineering
Unit cell parameters in section text; distinct from diiodo
Crystal Engineering Supramolecular Chemistry Halogen Bonding

DFT-Calculated Solvent-Dependent Reactivity

Density Functional Theory (DFT) calculations comparing the total electronic energy of 4,5-dichloroimidazole (DCI) across different solvents reveal that its reactivity is solvent-dependent, with the highest total electronic energy (indicating highest potential reactivity) observed in acetone [1]. Furthermore, its dipole moment increases with the dielectric constant of the solvent [1]. This computational data provides a quantifiable basis for selecting optimal reaction media for synthetic transformations involving 4,5-dichloroimidazole, a level of insight not readily available for many of its less-studied analogs [1].

Solvent Reactivity Trend
Computed
Highest total electronic energy in acetone
Guides solvent selection for synthetic optimization
DFT study; dipole moment increases with dielectric constant
Computational Chemistry Density Functional Theory (DFT) Reaction Solvent Optimization

High-Yield Synthetic Route

An optimized synthetic route for 4,5-dichloroimidazole, employing chlorine gas or chlorinating agents in the presence of a catalyst like cuprous chloride or copper salts under alkaline conditions, achieves a yield of 70-80% [1]. This established and relatively high-yielding procedure contrasts with the often more challenging and lower-yielding syntheses of other polyhalogenated imidazoles, making it a more practical and cost-effective choice for large-scale procurement or in-house synthesis [2].

Synthetic Yield
Class-level
70–80% yield
Economically attractive for large-scale procurement
Chlorination route; compared to lower-yielding polyhalogenated analogs
Synthetic Methodology Chlorination Process Chemistry

Key Applications of 4,5-Dichloroimidazole


Rigid ZIFs for Selective Catalysis & Separation

As demonstrated by the Pt@ZIF-71 catalyst, 4,5-dichloroimidazole is the linker of choice for constructing rigid ZIFs that provide superior product selectivity in hydrogenation reactions [1]. This is in direct contrast to the flexible ZIF-8 made from 2-methylimidazole. Researchers developing new MOF-based catalysts or separation membranes should procure 4,5-dichloroimidazole to achieve a rigid framework architecture that minimizes undesired side reactions or maximizes separation factors, as seen in the 4-fold CO2/N2 selectivity enhancement in hybrid ZIF-7 membranes [2].

High-Performance MMMs for CO2 Capture

The quantitative evidence shows that incorporating 4,5-dichloroimidazole-based ZIF nanoparticles into polymer matrices dramatically boosts CO2/N2 separation performance [1]. Industrial and academic groups focused on post-combustion carbon capture or natural gas purification should prioritize 4,5-dichloroimidazole as a key linker for synthesizing the active filler material, as it enables a 4-fold increase in selectivity compared to the neat polymer, a performance leap not achievable with standard ZIF-7 [1].

Lead Scaffold for Enhanced Herbicides

Comparative patent data indicates that 4,5-dichloroimidazole derivatives possess superior herbicidal activity compared to the established 2,4,5-trichloroimidazole analogs [1]. Agrochemical research programs aimed at discovering next-generation herbicides should use 4,5-dichloroimidazole as a starting point for synthesis and structure-activity relationship (SAR) studies, as it offers a validated pathway to more potent active ingredients [1].

Crystal Engineering & Supramolecular Design

The distinct crystal packing and halogen bonding patterns of 4,5-dichloroimidazole, as defined by its tetragonal structure and unit cell parameters (a = 684.2(5) pm, c = 2414.0(20) pm), differentiate it from its bromo and iodo analogs [REFS-1, REFS-2]. Scientists engaged in crystal engineering or the design of solid-state materials with specific properties (e.g., nonlinear optics, ferroelectrics) should select 4,5-dichloroimidazole when a predictable and well-characterized hydrogen/halogen-bonding network is required, as its crystal architecture is distinct from that of 4,5-diiodoimidazole [2].

Application
Selection Property
Validation Focus
Rigid ZIF Synthesis
Linker rigidity and pore architecture
Catalytic selectivity and separation performance
MMMs for CO₂ Capture
Hybrid filler compatibility and gas transport
CO₂/N₂ selectivity and permeability enhancement
Agrochemical Lead Discovery
4,5-Dichloro scaffold activity
Herbicidal activity screening and SAR
Crystal Engineering
Halogen bonding pattern and packing
Solid-state structure and material properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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